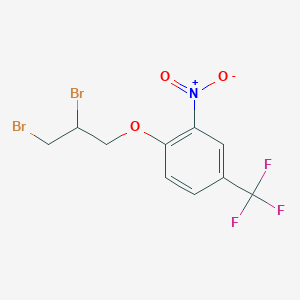
1-(2,3-Dibromopropoxy)-2-nitro-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dibromopropoxy)-2-nitro-4-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dibromopropoxy)-2-nitro-4-(trifluoromethyl)benzene typically involves multiple steps. One common method includes the bromination of an alkene using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source under mild reaction conditions . This is followed by the nitration and trifluoromethylation of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dibromopropoxy)-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine atoms can be replaced by hydrogen or other substituents through reduction reactions.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are employed in substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine or dehalogenated product.
Substitution: Introduction of new functional groups such as methoxy or cyano groups.
Scientific Research Applications
1-(2,3-Dibromopropoxy)-2-nitro-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Dibromopropoxy)-2-nitro-4-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(2,3-Dibromopropoxy)-2-nitro-4-(trifluoromethyl)benzene is unique due to the presence of the nitro and trifluoromethyl groups, which impart distinct chemical properties and potential applications compared to similar compounds. The combination of these functional groups enhances its reactivity and versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C10H8Br2F3NO3 |
|---|---|
Molecular Weight |
406.98 g/mol |
IUPAC Name |
1-(2,3-dibromopropoxy)-2-nitro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8Br2F3NO3/c11-4-7(12)5-19-9-2-1-6(10(13,14)15)3-8(9)16(17)18/h1-3,7H,4-5H2 |
InChI Key |
UWFOWJWEMZBMRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])OCC(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-Dichloro-1a-(2-methoxyphenyl)-7-phenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B11082390.png)
![Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11082402.png)
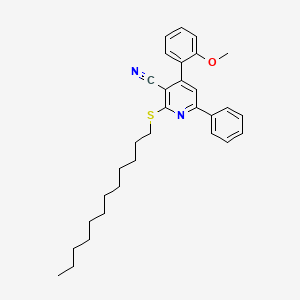
![2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11082411.png)
![Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-{[(4-methoxyphenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11082423.png)
![Acetamide, N-[2-(1H-benzoimidazol-2-yl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]-](/img/structure/B11082428.png)
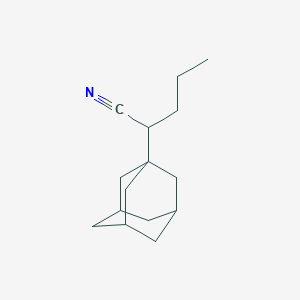
![ethyl (2Z)-{[2-(4-bromophenyl)-2-oxoethoxy]imino}(cyano)ethanoate](/img/structure/B11082434.png)
![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B11082435.png)
![1-[4-(4-ethylphenyl)-6-hydroxy-3,6-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-yl]ethanone](/img/structure/B11082436.png)
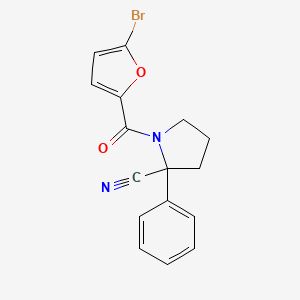
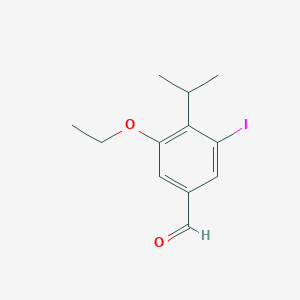
![3-[(4-chlorophenyl)methylsulfanyl]-N-[(3-methylthiophen-2-yl)methyl]-1,2,4-triazol-4-amine](/img/structure/B11082461.png)
![3-(4-methoxyphenyl)-2-(4-nitrophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B11082472.png)
